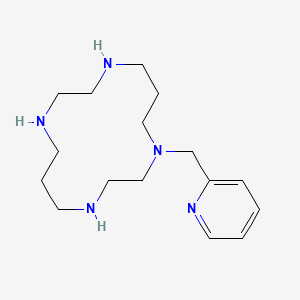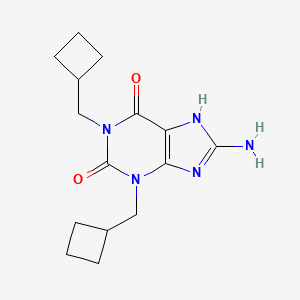
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and cyclobutylmethyl groups at the 1st and 3rd positions. The purine core is a fundamental structure in many biologically significant molecules, including nucleotides and certain alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the amino group and cyclobutylmethyl groups. Common reagents used in these reactions include cyclobutylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can replace the amino or cyclobutylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
科学研究应用
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
Uniqueness
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclobutylmethyl groups and an amino group at specific positions differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
属性
CAS 编号 |
132186-65-3 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
8-amino-1,3-bis(cyclobutylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H21N5O2/c16-14-17-11-12(18-14)19(7-9-3-1-4-9)15(22)20(13(11)21)8-10-5-2-6-10/h9-10H,1-8H2,(H3,16,17,18) |
InChI 键 |
WQBKKJIJEGGRNX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCC4)NC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
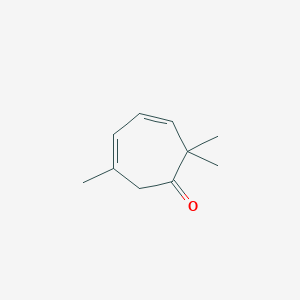
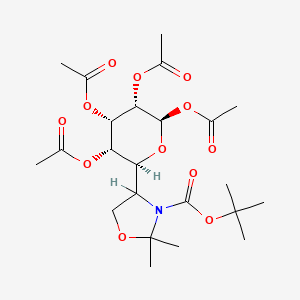
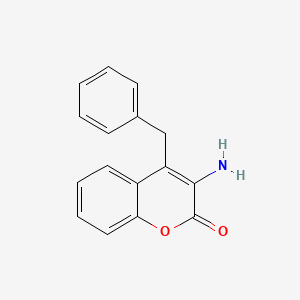
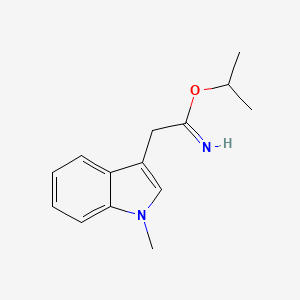

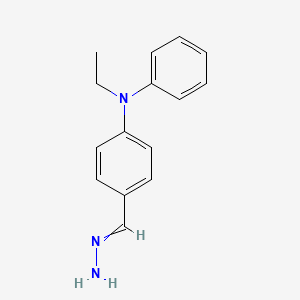
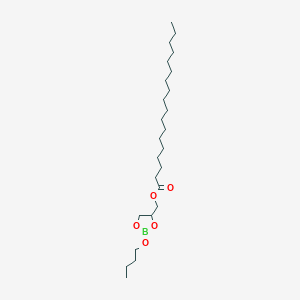
![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)
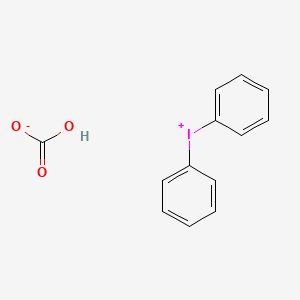
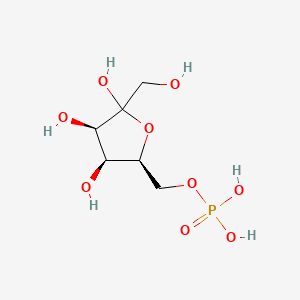
![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
